7-Fluoro-6-methoxychroman-4-amine
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Overview
Description
7-Fluoro-6-methoxychroman-4-amine is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of fluorine and methoxy groups in the chroman structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-methoxychroman-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the chroman core, followed by the introduction of the fluorine and methoxy groups. The final step involves the amination of the chroman core to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-6-methoxychroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
7-Fluoro-6-methoxychroman-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methoxychroman-4-amine involves its interaction with specific molecular targets in biological systems. The fluorine and methoxy groups enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
- 6-Fluoro-7-methoxychroman-4-amine
- 7-Fluoro-6-methoxychroman-4-one
- 7-Fluoro-6-methoxychroman-4-carboxylic acid
Comparison: 7-Fluoro-6-methoxychroman-4-amine is unique due to the presence of both fluorine and methoxy groups, which enhance its pharmacological properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research applications.
Biological Activity
7-Fluoro-6-methoxychroman-4-amine is a chiral compound that has garnered attention in various fields of scientific research due to its potential biological activities. This compound features a unique structure with a fluorine atom, a methoxy group, and an amine group attached to a chroman ring, which influences its interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Chroman Ring : The chroman ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
- Introduction of the Fluorine Atom : A nucleophilic substitution reaction using diethylaminosulfur trifluoride (DAST) introduces the fluorine atom.
- Methoxylation : Methyl iodide and potassium carbonate are used for the introduction of the methoxy group.
- Amination : The amine group is introduced through reductive amination using an appropriate amine and sodium cyanoborohydride.
These synthetic routes allow for the production of this compound in sufficient quantities for biological evaluation .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity, potentially leading to inhibitory or modulatory effects on biological pathways. This specificity is crucial for its applications in medicinal chemistry and drug development .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For example, studies on related chroman derivatives have shown promising results against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) . The structure-activity relationship (SAR) analyses suggest that halogenated compounds, particularly those with fluorine substitutions, demonstrate potent antitumor properties due to their ability to inhibit receptor tyrosine kinases like c-Met.
Compound | Cancer Cell Line | IC50 Value (nM) |
---|---|---|
This compound | A549 | TBD |
Related Compound A | HT-29 | 1.04 |
Related Compound B | U87MG | TBD |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The compound's structural features allow it to bind effectively to various enzymes, modulating their activity. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Case Studies
- Anticancer Properties : A study evaluated several derivatives of chroman compounds for their antiproliferative effects against multiple cancer cell lines. The findings indicated that modifications at specific positions on the chroman ring could enhance biological activity significantly .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory potential of related compounds, demonstrating that derivatives similar to this compound could effectively inhibit COX enzymes, suggesting therapeutic applications in treating inflammatory diseases .
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
7-fluoro-6-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3 |
InChI Key |
NPXIOWQKCYOJLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CCO2)N)F |
Origin of Product |
United States |
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